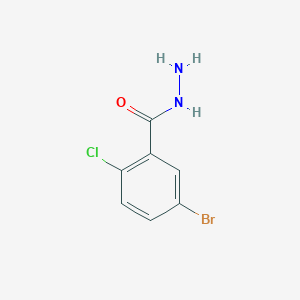

5-Bromo-2-chlorobenzohydrazide

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzohydrazide typically involves the bromination of 2-chlorobenzoic acid. One method includes mixing 2-chlorobenzoic acid with bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields high purity and high yield of 5-bromo-2-chlorobenzoic acid, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The process involves the same bromination reaction, but with optimized conditions to ensure cost-effectiveness and efficiency .

化学反应分析

Synthetic Pathways and Precursor Relationships

5-Bromo-2-chlorobenzohydrazide is likely synthesized from 5-bromo-2-chlorobenzoic acid via hydrazide formation. While not explicitly detailed in the provided sources, the general reaction involves:

This reaction typically requires activation of the carboxylic acid (e.g., via thionyl chloride to form the acid chloride) before hydrazine addition .

Dehalogenation Reactions

Electroinduced dehalogenation is a notable reaction for halogenated benzoic acids. For example, 5-bromo-2-chlorobenzoic acid undergoes sequential C-Br and C-Cl bond cleavage under electrocatalytic conditions (Ag/Cu electrodes), forming intermediates and final products like benzoate .

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Electrochemical reduction | Ag/Cu electrodes, aqueous medium | 2-Chlorobenzoate → Benzoate |

While not directly studied for the hydrazide, analogous dehalogenation pathways may apply due to the presence of bromine and chlorine substituents.

Nucleophilic Substitution

The bromine atom at the 5-position is more reactive than chlorine due to lower bond dissociation energy (C-Br: ~65 kcal/mol vs. C-Cl: ~81 kcal/mol) . This suggests potential for selective substitution reactions (e.g., Suzuki coupling, Ullmann reactions) at the bromine site.

Thermal and Hydrolytic Stability

No direct data exists for This compound, but related compounds like 5-bromo-2-chlorobenzoic acid show stability under acidic and thermal conditions during synthesis (e.g., hydrolysis at 60–100°C in alkaline media) . Hydrazide derivatives may exhibit similar stability but could hydrolyze back to the parent acid under strongly acidic or basic conditions.

Catalytic and Inhibitory Effects

The addition of sulfur-containing salts (e.g., sodium sulfide) in bromination reactions suppresses undesired byproducts (e.g., 4-bromo isomers) . This principle could extend to hydrazide derivatives, where selective functionalization might be achievable using similar catalysts.

Research Gaps and Recommendations

-

Data Deficiency : No experimental studies on This compound were identified in the provided sources.

-

Proposed Studies :

-

Investigate hydrazide-specific reactions (e.g., condensation with ketones to form hydrazones).

-

Explore electrochemical reduction pathways analogous to benzoic acid derivatives.

-

Assess thermal decomposition behavior via thermogravimetric analysis (TGA).

-

科学研究应用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Bromo-2-chlorobenzohydrazide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders such as diabetes. It is involved in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used for managing type 2 diabetes. For instance, research indicates that derivatives of this compound have shown promise in preclinical studies for developing new SGLT2 inhibitors .

Case Study: Synthesis of SGLT2 Inhibitors

A notable study demonstrated the synthesis of a family of SGLT2 inhibitors using this compound as a key intermediate. The process involved multiple steps, including nitration and bromination, yielding effective results with a total yield of approximately 24% when scaled up for industrial production . This highlights the compound's utility in producing therapeutics that can significantly impact diabetes management.

Agrochemical Applications

Development of Herbicides and Pesticides

The compound is also utilized in the agrochemical industry for developing herbicides and pesticides. Its unique chemical structure allows it to act effectively against various pests and weeds, contributing to crop protection strategies. Researchers have explored its potential in synthesizing new agrochemical agents that are both effective and environmentally friendly .

Organic Synthesis Research

Versatile Building Block

In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. It is often employed in research settings to explore structure-activity relationships (SAR) and develop new synthetic methodologies . Its ability to undergo various chemical transformations makes it an essential reagent in laboratories.

Material Science Applications

Functional Materials Development

The compound has been investigated for its role in creating functional materials, including dyes and polymers used in electronics and nanotechnology. The incorporation of halogens such as bromine and chlorine enhances the properties of materials derived from this compound, making them suitable for advanced applications .

Preparation Techniques

Several methods have been reported for synthesizing this compound, including:

- Bromination and Chlorination: Utilizing starting materials like 2-chlorobenzoic acid, researchers have developed efficient pathways that yield high-purity products with minimal impurities .

- Hydrolysis Techniques: These methods focus on modifying existing compounds through hydrolysis to obtain desired derivatives suitable for further applications .

作用机制

The mechanism of action of 5-Bromo-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

- 3-Bromo-5-chloro-2-hydroxybenzylidene-4-chlorobenzohydrazide

- 3,5-Dichloro-2-hydroxybenzylidene-4-chlorobenzohydrazide

Comparison: 5-Bromo-2-chlorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific research and industrial applications .

生物活性

5-Bromo-2-chlorobenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the condensation reaction of 2-chlorobenzohydrazide with 5-bromo-2-hydroxyacetophenone. The resulting compound possesses a molecular formula of and features both bromine and chlorine substituents, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, a study indicated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study assessed the cytotoxic effects of various hydrazide-hydrazone derivatives, including this compound, on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings indicated that the compound exhibited selective cytotoxicity, with IC50 values below 30 µM for certain derivatives . The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with DNA : Some hydrazone derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes, which may contribute to their anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : In a comparative analysis involving various hydrazides, this compound was found to be one of the most potent against Candida albicans and Pseudomonas aeruginosa, demonstrating broad-spectrum antimicrobial activity .

- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines revealed that derivatives containing the bromine and chlorine substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that these halogenated compounds could serve as lead candidates for further drug development targeting specific cancers .

Data Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Enzyme inhibition |

| Escherichia coli | 100 µg/mL | Enzyme inhibition | |

| Anticancer | HepG2 | <30 µM | Apoptosis induction |

| MCF-7 | <30 µM | DNA interaction |

属性

IUPAC Name |

5-bromo-2-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCYCURWFOZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394295 | |

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131634-71-4 | |

| Record name | 5-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。